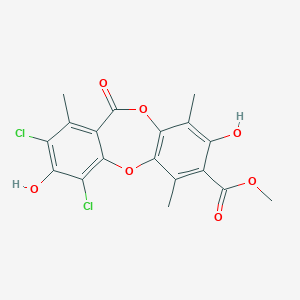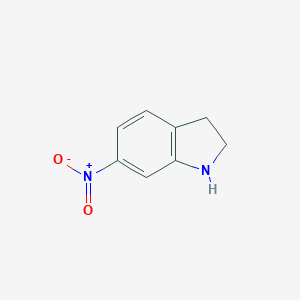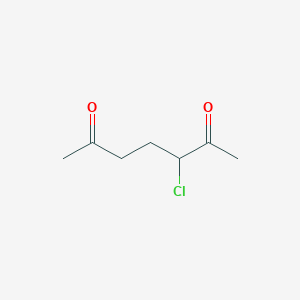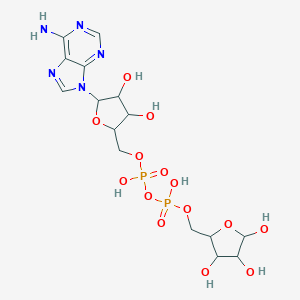
3-Epipyxinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epipyxinol is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for various research studies.
Applications De Recherche Scientifique
Biostimulant Effects in Agriculture
A study by Chrysargyris et al. (2020) investigated the biostimulant effects of an eco-product containing essential oils on tomato crops. They found that this treatment increased plant height, stomatal conductance, chlorophyll content, and yield compared to control groups. However, it also led to an increased percentage of fruit cracking. The research highlights the potential agricultural applications of such eco-products in enhancing crop growth and yield (Chrysargyris et al., 2020).
Translational Epidemiology
Khoury, Gwinn, and Ioannidis (2010) emphasized the role of translational research (TR) in epidemiology, which involves translating scientific discoveries into practical applications for public health. This approach is significant for integrating basic scientific discoveries, such as those involving 3-Epipyxinol, into practical health solutions (Khoury, Gwinn, & Ioannidis, 2010).
Epistemologies in Practice
Berland et al. (2016) discussed the importance of engaging students in scientific practices, emphasizing the need for understanding scientific processes and the construction of knowledge. This approach is relevant for educational applications where compounds like 3-Epipyxinol can be used as case studies in scientific research and inquiry (Berland et al., 2016).
Clinical Development of DNA-Based Vaccines
Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in the delivery of DNA vaccines, highlighting its enhancement in transferring DNA vaccines to various tissues. This method is significant for the clinical development of DNA-based vaccines, where compounds like 3-Epipyxinol could be involved (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Propriétés
Numéro CAS |
19942-05-3 |
|---|---|
Nom du produit |
3-Epipyxinol |
Formule moléculaire |
C30H52O4 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



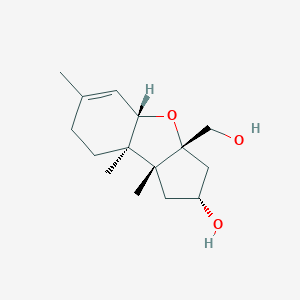

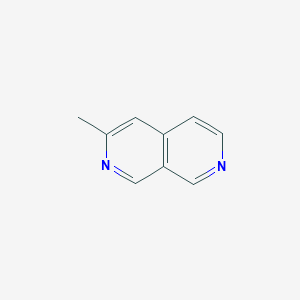
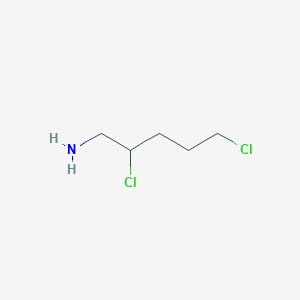
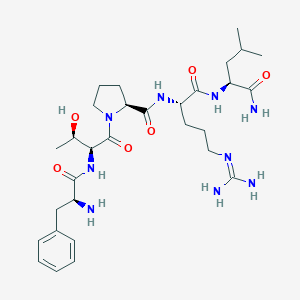
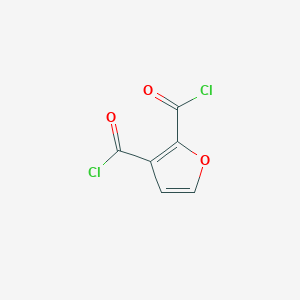
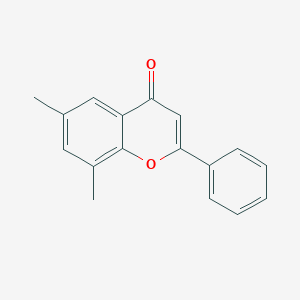
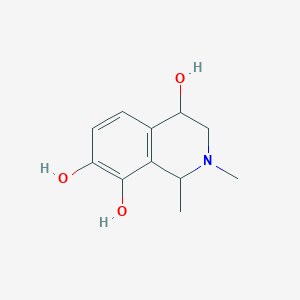
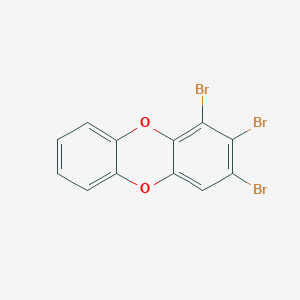
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
